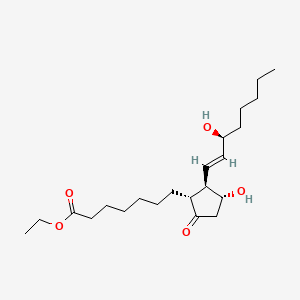

Alprostadil ethyl ester

Description

Contextualizing Prostaglandin (B15479496) E1 Ester Analogs in Contemporary Biomedical Research

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals. nih.gov Prostaglandin E1 (PGE1), in particular, is known for its potent vasodilatory and anti-platelet aggregation properties. caymanchem.com However, the clinical utility of PGE1 is often hampered by its rapid metabolism, low bioavailability, and chemical instability. nih.gov This has spurred the development of various analogs, including esterified forms, to enhance its therapeutic profile.

Prostaglandin E1 ester analogs are compounds in which the carboxylic acid group of PGE1 is converted into an ester. This structural modification is a common strategy in medicinal chemistry to create prodrugs. A prodrug is an inactive or less active compound that is metabolized into the active parent drug within the body. In the case of PGE1 ester analogs, the ester linkage is designed to be cleaved by esterase enzymes present in the body, releasing the active PGE1. google.com This approach can lead to improved pharmacokinetic properties, such as increased stability and better membrane permeability. glpbio.com

Contemporary biomedical research on PGE1 ester analogs is multifaceted. One significant area of focus is their potential to serve as targeted drug delivery vehicles. For instance, researchers have explored the development of polymeric prodrugs of PGE1, such as those using galactosylated poly(L-glutamic acid hydrazide), to specifically target hepatocytes for the treatment of liver diseases. nih.gov Another research avenue involves the formulation of PGE1 ester analogs into novel drug delivery systems, like nanoemulsions, to achieve sustained release and prolonged circulation time in the body. nih.gov

Furthermore, the immunosuppressive properties of synthetic PGE1 methyl ester analogs, such as misoprostol (B33685) and enisoprost, have been a subject of investigation. nih.gov These studies have shown that PGE1 analogs can suppress alloproliferative responses, suggesting their potential therapeutic efficacy in clinical transplantation and various immunologically mediated diseases. nih.gov The development of these analogs, including Alprostadil (B1665725) ethyl ester, underscores the ongoing effort to harness the therapeutic potential of PGE1 while overcoming its inherent limitations.

Evolution of Prostaglandin E1 Derivatives in Pharmaceutical Science

The journey of Prostaglandin E1 derivatives in pharmaceutical science began with the isolation and characterization of the parent compound, PGE1 (also known as alprostadil). tga.gov.au While its potent biological activities were recognized early on, its rapid inactivation in the lungs and chemical instability posed significant challenges for its development as a therapeutic agent. nih.govtga.gov.au This led to a concerted effort by pharmaceutical scientists to create more stable and effective derivatives.

Early efforts focused on creating simple alkyl esters, such as methyl and ethyl esters, to improve the compound's lipophilicity and, consequently, its absorption and distribution characteristics. google.comgoogle.com Alprostadil ethyl ester emerged from this line of research as a prodrug of PGE1. caymanchem.comsynzeal.com The rationale behind this modification was that the esterified form would be more stable and could more readily cross cell membranes, after which it would be hydrolyzed by endogenous esterases to release the active alprostadil. google.com

The evolution of PGE1 derivatives did not stop at simple esters. The quest for enhanced stability and targeted delivery led to the development of more complex derivatives and sophisticated formulations. For example, to address the rapid metabolism of PGE1, researchers have developed PEGylated nanoemulsions of the compound, which have shown to significantly delay its metabolism and provide a sustained-release profile. nih.gov

Another significant advancement has been the synthesis of PGE1 analogs with modified chemical structures to enhance specific biological activities or to reduce undesirable effects. Misoprostol, a synthetic methyl ester analog of PGE1, was developed for its antisecretory and cytoprotective properties, particularly for the prevention of nonsteroidal anti-inflammatory drug-induced gastric ulcers. epa.gov The development of such analogs has broadened the therapeutic applications of PGE1-related compounds beyond their initial use as vasodilators.

The table below provides a summary of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C22H38O5 | nih.gov |

| Molecular Weight | 382.5 g/mol | nih.gov |

| IUPAC Name | ethyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate | nih.gov |

| CAS Number | 35900-16-4 | synzeal.com |

| Synonyms | PGE1 ethyl ester, prostaglandin E1 ethyl ester | nih.gov |

| XLogP3 | 3.9 | nih.gov |

| Monoisotopic Mass | 382.27192431 Da | nih.gov |

Propriétés

IUPAC Name |

ethyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3/b15-14+/t17-,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDCZROIKIHUKJ-QZCLESEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189476 | |

| Record name | Alprostadil ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35900-16-4 | |

| Record name | Alprostadil ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alprostadil ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, ethyl ester, (11a,13E,15S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPROSTADIL ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG6WR57RZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Cellular Mechanisms of Alprostadil Ethyl Ester

Receptor Binding and Signal Transduction Pathways

The pharmacological activity of alprostadil (B1665725), the active form of alprostadil ethyl ester, commences with its interaction with specific cell surface receptors, which triggers a cascade of intracellular events.

G Protein-Coupled Prostaglandin (B15479496) E1 Receptor Activation

Alprostadil acts as an agonist for prostaglandin E1 (PGE1) receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. dovepress.comgenome.jp These receptors are found on the surface of various cell types, including vascular smooth muscle cells. dovepress.com The binding of alprostadil to these receptors initiates a conformational change in the receptor protein, which in turn activates associated intracellular G proteins. dovepress.comnih.gov Specifically, alprostadil is known to interact with several subtypes of prostaglandin E (EP) receptors. nih.gov

Cyclic Adenosine (B11128) Monophosphate Pathway Modulation

Upon activation of the G protein-coupled PGE1 receptors, the associated G protein, typically a stimulatory G protein (Gs), activates the enzyme adenylyl cyclase. patsnap.compfizer.com Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. patsnap.compfizer.comresearchgate.net This elevation in cAMP is a critical step in the signal transduction pathway, as cAMP acts as a second messenger, activating downstream effectors such as protein kinase A (PKA). researchgate.net The activation of PKA leads to the phosphorylation of various intracellular proteins, which ultimately results in a decrease in intracellular calcium concentrations. researchgate.net

Direct Agonist Action Independent of Nitric Oxide Pathways

A key feature of alprostadil's mechanism is its direct action on smooth muscle cells, which is independent of the nitric oxide (NO) signaling pathway. dovepress.comresearchgate.netgoogle.com Unlike phosphodiesterase type 5 (PDE5) inhibitors that rely on the presence of NO to exert their effects by preventing the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), alprostadil directly stimulates the cAMP pathway. dovepress.com This direct agonistic action allows alprostadil to induce its effects without the need for upstream NO production. dovepress.com

Cellular and Tissue-Level Pharmacodynamics

The activation of the cAMP pathway by alprostadil translates into significant physiological responses at the cellular and tissue levels, most notably vascular smooth muscle relaxation and inhibition of platelet aggregation.

Vascular Smooth Muscle Relaxation and Vasodilation Induction

The primary pharmacodynamic effect of alprostadil is the relaxation of vascular smooth muscle. patsnap.comdrugbank.com The alprostadil-induced increase in intracellular cAMP and subsequent decrease in cytosolic calcium levels leads to the dephosphorylation of myosin light chains within the smooth muscle cells. researchgate.net This event results in the relaxation of the trabecular smooth muscle of the corpora cavernosa and the dilation of cavernosal arteries. pfizer.comtowntotalcompound.com The vasodilation increases blood flow to the tissues where the receptors are present. patsnap.comdroracle.ai

Platelet Aggregation Inhibition Mechanisms

In addition to its vasodilatory properties, alprostadil is a known inhibitor of platelet aggregation. drugbank.compediatriconcall.comanatoljcardiol.com This effect is also mediated through the stimulation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels within platelets. mdpi.com Elevated cAMP levels in platelets interfere with the signaling pathways that lead to platelet activation and aggregation, thereby reducing the propensity for thrombus formation. anatoljcardiol.com It has been suggested that prostaglandin E1 inhibits platelet aggregation primarily via the IP receptor. mdpi.com

| Summary of Alprostadil's Mechanism of Action |

| Receptor Binding |

| Signal Transduction |

| Independence from NO |

| Primary Pharmacodynamic Effect |

| Secondary Pharmacodynamic Effect |

Immunomodulatory and Anti-inflammatory Cellular Responses

This compound, as a prodrug of Alprostadil (Prostaglandin E1 or PGE1), exerts significant immunomodulatory and anti-inflammatory effects at the cellular level. medchemexpress.com These actions are primarily mediated through its interaction with prostaglandin E receptors, which subsequently triggers a cascade of intracellular signaling events. The parent compound, Alprostadil, is recognized for its ability to interfere with immune responses and produce anti-inflammatory effects. drugbank.com The core mechanism involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). patsnap.comresearchgate.net This elevation in cAMP is a key event that initiates a series of downstream effects, culminating in the modulation of inflammatory processes. nih.gov

The anti-inflammatory properties of Alprostadil extend to the inhibition of various pro-inflammatory mediators. Research has demonstrated its efficacy in reducing the levels of key inflammatory cytokines. nih.gov Specifically, treatment with Alprostadil has been shown to lower the concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov TNF-α is a critical cytokine that can increase the permeability of blood vessels to macromolecules, which in turn facilitates the infiltration of inflammatory cells into tissue. nih.gov By reducing these cytokines, Alprostadil helps to inhibit the inflammatory response. nih.gov

Further research into related compounds provides insight into these mechanisms. Studies using the ethyl ester of Dihomo-γ-linolenic acid (DGLA), a direct precursor to PGE1, have shown that its administration to murine macrophage cell lines leads to a significant decrease in IL-6, nitric oxide (NO), and total reactive oxygen species (ROS) upon stimulation with bacterial lipopolysaccharide (LPS). bgu.ac.il This suggests that the anti-inflammatory action of PGE1, and by extension its ethyl ester form, involves the concerted attenuation of key inflammatory genes and mediators. bgu.ac.il

In addition to cytokine modulation, Alprostadil affects the behavior of leukocytes. In experimental models of renal ischemia and reperfusion injury, Alprostadil has been found to attenuate inflammation by reducing the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov ICAM-1 is a critical cell surface glycoprotein (B1211001) that mediates the adhesion of leukocytes to the vascular endothelium, a key step in the inflammatory cascade. By downregulating ICAM-1, Alprostadil limits the recruitment of inflammatory cells to sites of tissue injury. nih.gov Precursors to PGE1 have also been noted to directly modulate the immune responses of T lymphocytes. arvojournals.org

Research Findings on Alprostadil's Anti-inflammatory Effects

The following table summarizes key research findings on the cellular effects of Alprostadil and related precursor compounds.

| Cell/Model System | Compound | Key Findings | Reference |

| Human Umbilical Vascular Endothelial Cells (HUVECs) / Patients with DM and atherosclerosis | Alprostadil | Reduced levels of TNF-α, IL-6, and IL-8; Inhibited platelet aggregation. | nih.gov |

| RAW264.7 Murine Macrophages | Dihomo-γ-linolenic acid ethyl ester (DGLA-EE) | Significantly decreased IL-6, nitric oxide (NO), and reactive oxygen species (ROS); Attenuated iNOS and IL-6 gene expression. | bgu.ac.il |

| Rat Renal Ischemia-Reperfusion Model | Alprostadil | Attenuated inflammation and necrosis; Lowered expression of Intercellular Adhesion Molecule-1 (ICAM-1). | nih.gov |

Biochemical Pathways and Metabolism of Alprostadil Ethyl Ester

Enzymatic Biotransformation and Metabolic Cascades

The metabolism of alprostadil (B1665725), the active component released from alprostadil ethyl ester, is a swift process initiated in the body. Following the hydrolysis of the ethyl ester group, alprostadil is subjected to enzymatic degradation primarily through beta- and omega-oxidation pathways drugbank.com. The principal metabolic cascade involves the enzymatic oxidation of the hydroxyl group at the C15 position drugbank.comnih.gov. This rapid biotransformation ensures that the systemic exposure to the active compound is brief, with a half-life estimated to be between 5 and 10 minutes in adults drugbank.com.

A dominant feature of alprostadil's pharmacokinetics is its extensive first-pass elimination in the lungs. When the compound enters the systemic circulation, a significant portion is rapidly metabolized during its initial transit through the pulmonary vasculature nih.gov. It is estimated that as much as 60% to 90% of circulating alprostadil is cleared by the lungs in a single pass drugbank.comnih.gov. This high-efficiency pulmonary clearance is a critical factor in limiting the systemic concentrations and potential systemic effects of the drug.

Following local administration, such as intracavernosal injection, alprostadil is primarily metabolized within the tissues of the corpus cavernosum drugbank.comnih.gov. This localized metabolism is key to its therapeutic action in specific tissues while minimizing systemic exposure. A smaller fraction of the administered dose escapes local degradation and is absorbed into the systemic circulation, where it then becomes subject to the extensive pulmonary first-pass elimination drugbank.com.

Identification of Key Metabolites and their Biological Activity

The metabolic breakdown of alprostadil results in the formation of several key metabolites. The primary metabolites identified are 15-keto-PGE1, 13,14-dihydro-PGE1 (also known as PGE0), and 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0) drugbank.comnih.gov. The biological activity of these metabolites varies significantly, with some being inactive and others retaining pharmacological effects.

The initial and primary step in alprostadil's metabolism is the oxidation of the C15-hydroxyl group, a reaction that leads to the formation of 15-keto-PGE1 drugbank.com. This metabolite can be further transformed by the reduction of the C13,14 double bond to produce 15-keto-13,14-dihydro-PGE1, which is considered the major metabolite of alprostadil drugbank.comnih.gov. Research indicates that these 15-keto metabolites are biologically inactive drugbank.comnih.gov. Specifically, studies on human platelets have shown that 15-keto-PGE1 and 15-keto-13,14-dihydro-PGE1 possess no relevant capacity to inhibit platelet aggregation nih.gov.

In contrast to the 15-keto metabolites, the metabolite 13,14-dihydro-PGE1 (PGE0) retains significant biological activity caymanchem.com. This compound is formed through the reduction of the C13,14 double bond of PGE1 drugbank.comnih.gov. Studies have demonstrated that PGE0 has a potency comparable to the parent compound, alprostadil, in isolated animal organs drugbank.comnih.gov.

The functional significance of 13,14-dihydro-PGE1 is particularly evident in its effect on platelet aggregation. It is a known inhibitor of ADP-induced platelet aggregation, with some research suggesting it may be slightly more potent than PGE1 itself caymanchem.commedchemexpress.com. One study quantified its efficacy at 76.4% of the parent compound PGE1 and noted an additive antiplatelet effect when combined with nitric oxide nih.gov. Furthermore, 13,14-dihydro-PGE1 has been shown to activate adenylate cyclase, a key signaling molecule caymanchem.com.

| Metabolite | Alternative Name | Formation Pathway | Biological Activity |

|---|---|---|---|

| 15-keto-PGE1 | N/A | Oxidation of C15-hydroxyl group | Inactive drugbank.comnih.govnih.gov |

| 15-keto-13,14-dihydro-PGE1 | 15-keto-PGE0 | Reduction of C13,14 double bond of 15-keto-PGE1 | Inactive; major metabolite drugbank.comnih.gov |

| 13,14-dihydro-PGE1 | PGE0 | Reduction of C13,14 double bond of PGE1 | Active; comparable potency to Alprostadil drugbank.comnih.govcaymanchem.com |

Species-Dependent Metabolic Stability of Alprostadil Ester Conjugates

The metabolic stability of ester prodrugs like this compound can exhibit significant variation between species. This variability is largely attributable to interspecies differences in the expression and activity of carboxylesterases (CES), the enzymes responsible for hydrolyzing the ester bond to release the active drug nih.gov. The expression of CES enzymes is known to be species- and tissue-dependent. For example, the profile of CES enzymes in the small intestine and liver differs between humans, dogs, and rats, leading to different rates and products of metabolism for ester-containing compounds nih.gov.

Advanced Synthesis Methodologies for Alprostadil Ethyl Ester and Its Analogs

Contemporary Synthetic Routes for Prostaglandin (B15479496) E1 Derivatives

The complex stereochemistry of prostaglandins (B1171923) presents a significant synthetic challenge. Modern strategies have evolved from early linear syntheses to more efficient convergent and asymmetric approaches. A key intermediate in many total syntheses is the Corey lactone, which provides the necessary stereochemical framework for the cyclopentane (B165970) ring.

Recent advancements have focused on organocatalyst-mediated asymmetric reactions to construct the chiral cyclopentane skeleton. oup.com One such approach utilizes a [3+2] cycloaddition reaction catalyzed by diphenylprolinol silyl (B83357) ether to produce the core structure with high diastereo- and enantioselectivity. oup.com This methodology has been applied to a three-pot synthesis of PGE1 methyl ester. oup.com

Another powerful contemporary method involves metal-catalyzed metathesis reactions. google.com Specifically, ring-closing metathesis can be used to form a lactone, which serves as a key synthetic intermediate for prostaglandins and their analogs. google.com This strategy offers an efficient way to construct the five-membered ring system inherent to these molecules.

Parallel synthesis techniques have also been employed to rapidly generate libraries of diverse prostaglandin derivatives. nih.gov This approach allows for the introduction of various upper (α-) and lower (ω-) side chains to a core structure. For instance, Suzuki coupling can be used to introduce diversity in the α-side chain, followed by the addition of the ω-side chain as a higher-order cuprate (B13416276). nih.gov This method has been used to produce numerous PGE1 analogues for structure-activity relationship studies. nih.gov

Furthermore, semi-synthetic routes starting from more abundant prostaglandins, like Prostaglandin E2 (PGE2), remain relevant. These methods involve the regioselective catalytic hydrogenation of the 5,6-double bond of PGE2 to yield PGE1. google.comgoogle.com Achieving high selectivity can be challenging, as the reaction can be accompanied by the formation of other reduction products. google.com

| Synthetic Strategy | Key Reaction / Catalyst | Intermediate / Product Type | Reference |

|---|---|---|---|

| Asymmetric Organocatalysis | Diphenylprolinol silyl ether-catalyzed [3+2] cycloaddition | Chiral cyclopentane frameworks; PGE1 methyl ester | oup.com |

| Metathesis | Transition metal-catalyzed ring-closing metathesis | Lactone intermediates for prostaglandin analogs | google.com |

| Parallel Synthesis | Suzuki coupling; Higher-order cuprate addition | Libraries of diverse PGE1 analogues | nih.gov |

| Semi-synthesis | Regioselective catalytic hydrogenation of PGE2 | Prostaglandin E1 from Prostaglandin E2 | google.comgoogle.com |

Biocatalytic Approaches in Alprostadil (B1665725) Ester Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing complex molecules like alprostadil esters. Enzymes can operate under mild conditions and often provide exceptional stereoselectivity, which is crucial for the biological activity of prostaglandins.

The synthesis of the prostaglandin core involves several chiral centers, particularly the hydroxyl groups on the cyclopentane ring and the ω-side chain. Ketoreductase enzymes are well-suited for the stereoselective reduction of ketone precursors to generate these specific chiral alcohols. nih.gov For example, a key step in prostaglandin synthesis is the reduction of a cyclopentanone (B42830) intermediate. Using a specific ketoreductase or a whole-cell system containing dehydrogenases can ensure the formation of the correct stereoisomer of the hydroxyl group. nih.gov

The final step in producing Alprostadil ethyl ester is the esterification of the carboxylic acid group of Alprostadil. While this can be achieved through standard chemical methods, it can also be performed using biocatalysts. Lipases are enzymes that can efficiently catalyze the formation of ester bonds. The use of a lipase (B570770) for the esterification of alprostadil with ethanol (B145695) would represent a mild and potentially more environmentally friendly approach to the final product. depositolegale.it Studies have confirmed that the reverse reaction, the enzymatic hydrolysis of PGE1 ethyl ester to PGE1, readily occurs, demonstrating the compatibility of this substrate with enzymes. nih.gov

| Synthetic Step | Enzyme Class | Transformation | Rationale |

|---|---|---|---|

| Formation of Chiral Alcohols | Ketoreductase / Dehydrogenase | Stereoselective reduction of a ketone to a hydroxyl group | Establishes the correct stereochemistry of hydroxyl groups on the ring and side chain. nih.gov |

| Ester Formation | Lipase | Esterification of the C1 carboxylic acid with ethanol | Provides a mild, selective method for producing the final ethyl ester derivative. depositolegale.it |

Design and Development of Structurally Modified Derivatives

The design and synthesis of structurally modified analogs of Alprostadil are driven by the search for compounds with improved stability, enhanced biological activity, or greater selectivity. Modifications typically target the cyclopentane core or the α- and ω-side chains.

One notable example of a structurally related synthetic prostaglandin is Misoprostol (B33685). nih.gov Its development involved key structural modifications to the PGE1 template to enhance its stability and duration of action. These changes included relocating the 15-hydroxy group to the adjacent 16-position and adding a methyl group at the same position to prevent metabolic oxidation. nih.gov

Other modifications have focused on replacing parts of the carbon skeleton with heteroatoms. For instance, 8,10,12-triazaprostaglandin analogues have been synthesized by incorporating a 1,2,4-triazolidine-3,5-dione moiety into the core structure. rsc.org This significant alteration aims to create more stable compounds while retaining biological activity. The general synthetic approach for these analogs involves the stepwise N-alkylation of the triazolidine-dione ring with units corresponding to the α- and ω-side chains. rsc.org

Modifications of the side chains are also a common strategy. A series of 13,14-didehydro-16-phenoxy analogues of PGE1 have been synthesized to explore structure-activity relationships at prostaglandin receptors. researchgate.net This introduces both unsaturation and an aromatic group into the ω-side chain, significantly altering its chemical properties.

| Modification Strategy | Example Analog | Structural Change | Synthetic Rationale |

|---|---|---|---|

| Side-Chain Isomerization and Alkylation | Misoprostol | Relocation of the C15-OH to C16; addition of a C16-methyl group. nih.gov | To increase metabolic stability and duration of action. nih.gov |

| Core Scaffold Replacement | 8,10,12-Triazaprostaglandin analogues | Incorporation of a 1,2,4-triazolidine-3,5-dione ring. rsc.org | To create chemically stable analogues with potential for retained activity. rsc.org |

| Side-Chain Functionalization | 13,14-didehydro-16-phenoxy analogues | Introduction of an alkyne and a phenoxy group in the ω-side chain. researchgate.net | To investigate the impact of side-chain rigidity and bulk on receptor binding. researchgate.net |

Compound Reference Table

| Common Name | Systematic Name |

|---|---|

| Alprostadil / Prostaglandin E1 (PGE1) | (1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentaneheptanoic acid |

| This compound / Prostaglandin E1 ethyl ester | ethyl 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)heptanoate caymanchem.com |

| Prostaglandin E2 (PGE2) | (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

| Misoprostol | (±)-methyl 7-((1R,2R,3R)-3-hydroxy-2-((R,E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate |

| Corey Lactone | (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate |

Pharmacological Investigations and Therapeutic Potential of Alprostadil Ethyl Ester

Cardiovascular and Peripheral Circulatory Applications

The vasodilatory and anti-platelet aggregation properties of alprostadil (B1665725) (PGE1) form the basis for its investigation in cardiovascular and peripheral circulatory disorders. glpbio.comcaymanchem.com Its ability to relax vascular smooth muscle is a key pharmacological effect. drugbank.com

Alprostadil has been studied for the treatment of peripheral arterial occlusive disease (PAOD). nih.govdrugbank.com A major multinational, randomized, placebo-controlled trial (ESPECIAL) evaluated the efficacy of alprostadil in 840 patients with PAOD Fontaine Stage IV. nih.gov The study did not demonstrate a statistically significant superiority of alprostadil over placebo for the primary endpoints of complete ulcer healing or prevention of major amputations. nih.gov However, a non-significant numerical advantage for alprostadil was observed in the secondary outcome of a decrease in ulcer area by ≥50%. nih.gov In a subgroup of diabetic patients, the rates of major amputation were numerically lower in the alprostadil group compared to placebo (10.6% vs. 17.4%). nih.gov

Other research suggests alprostadil may be beneficial for microcirculation. One study concluded that alprostadil has a high clinical efficacy in treating patients with diabetes mellitus combined with peripheral atherosclerosis by attenuating clinical symptoms. anatoljcardiol.com It was shown to have a significant ameliorative effect on human umbilical vein endothelial cells that were challenged with high glucose and oxidized low-density lipoprotein. anatoljcardiol.com Further studies have investigated alprostadil for improving coronary microcirculation dysfunction following acute myocardial infarction, with findings suggesting it can improve circulation, reduce infarct area, and limit left ventricular dilatation in animal models. nih.govamegroups.org

| Condition | Study Type | Key Finding | Citation |

|---|---|---|---|

| Peripheral Arterial Occlusive Disease (PAOD) Fontaine Stage IV | Randomized Controlled Trial (ESPECIAL) | Did not show superiority over placebo for complete healing or preventing major amputations. Showed a non-significant trend in ulcer area reduction. | nih.gov |

| Diabetes Mellitus with Peripheral Atherosclerosis | Clinical & In Vitro Study | Found to have high clinical efficacy and a significant ameliorative effect on endothelial cells damaged by high glucose and ox-LDL. | anatoljcardiol.com |

| Coronary Microcirculation Dysfunction (post-STEMI) | Animal Model (Pig) | Improved coronary circulation function, reduced infarct area, and limited left ventricular dilatation. | nih.gov |

| Cardiac Microcirculation (in AMI patients post-PCI) | Clinical Study | Combined with another drug, it effectively improved microcirculation, ventricular remodeling, and cardiac function. | amegroups.org |

Management of Peripheral Artery Disease

Alprostadil, a synthetic form of prostaglandin (B15479496) E1, has been investigated for its therapeutic effects in patients with peripheral artery disease (PAD), particularly in advanced stages characterized by critical limb ischemia. Its primary mechanisms of action in this context are vasodilation and inhibition of platelet aggregation, which collectively improve microcirculatory blood flow to ischemic tissues. nih.govnih.gov

Clinical studies have explored its efficacy in promoting ulcer healing and preventing amputations. A significant multinational, randomized, double-blind, placebo-controlled trial (ESPECIAL) involving 840 patients with PAOD Fontaine Stage IV assessed the efficacy of alprostadil. sclerodermanews.com The primary endpoints were the complete healing of all ulcerations and the frequency of major amputations. The trial did not demonstrate a statistically significant superiority of alprostadil over placebo for these primary endpoints. sclerodermanews.comnih.gov However, a non-significant numerical advantage was observed for alprostadil in achieving a decrease in ulcer area of 50% or more, suggesting a potential positive effect on the initiation of the healing process. nih.gov

A meta-analysis of 18 trials encompassing over 5,800 patients suggested that prostanoids, including alprostadil, were associated with a significantly lower risk of major amputations, although they did not find a significant augmentation in ulcer healing rates. researchgate.net Other studies have reported more positive outcomes. A retrospective study of 60 patients with critical limb ischemia (Fontaine Stages III and IV) showed that after alprostadil administration, 100% of patients reported a decrease in limb pain, 70% experienced ulcer healing, and 55% noted an increase in claudication distance. nih.gov Further research has indicated that in patients with chronic arterial occlusive disease, alprostadil treatment led to significant increases in intermittent claudication distance and relief from symptoms like limb numbness and pain. nih.gov

Table 1: Key Findings from the ESPECIAL Trial on Alprostadil in PAOD Stage IV

| Endpoint | Alprostadil Group | Placebo Group | Outcome |

|---|---|---|---|

| Complete Healing of Ulcers | 18.4% | 17.2% | No statistically significant difference sclerodermanews.comnih.gov |

| Major Amputations | 12.6% | 14.6% | No statistically significant difference sclerodermanews.comnih.gov |

| Decrease in Ulcer Area ≥50% | 30.2% | 24.3% | Slight numerical, but not statistically significant, advantage for alprostadil nih.gov |

Antithrombotic Action and Hemostatic Modulation

A key component of the pharmacological profile of alprostadil is its influence on hemostatic processes, primarily through its antithrombotic action. This effect is mediated by the inhibition of platelet aggregation. nih.govijdvl.comclinexprheumatol.org In conditions like diabetes mellitus combined with peripheral atherosclerosis, where hyperglycemia can enhance platelet adhesion and aggregation, alprostadil has been shown to effectively reduce the degree of platelet aggregation. ijdvl.com

Investigations into its mechanism reveal that alprostadil not only diminishes platelet aggregation but also promotes platelet spreading. ijdvl.comhopkinsscleroderma.org This modulation of platelet function contributes to its therapeutic potential in occlusive arterial diseases by preventing the formation of microthrombi and improving blood flow in the microvasculature. nih.gov This antiplatelet effect is a distinct mechanism that complements its vasodilatory properties. ijdvl.com

Table 2: Hemostatic Effects of Alprostadil

| Pharmacological Action | Mechanism | Therapeutic Implication |

|---|---|---|

| Antithrombotic | Inhibition of platelet aggregation nih.govijdvl.comclinexprheumatol.org | Prevention of microthrombi formation in peripheral vascular disease |

| Hemorheological | Promotion of platelet spreading ijdvl.comhopkinsscleroderma.org | Improvement of microcirculatory blood flow |

Neonatal Cardiovascular Interventions for Ductus Arteriosus Patency

Alprostadil (Prostaglandin E1) is a critical short-term intervention in neonatology for temporarily maintaining the patency of the ductus arteriosus in newborns with certain congenital heart defects. medpath.comjcadonline.com In these infants, survival until corrective surgery is dependent on the shunting of blood through the ductus arteriosus. researchgate.net Alprostadil's potent vasodilatory effect on the smooth muscle of the ductus arteriosus prevents its functional closure after birth. jcadonline.com

This intervention is life-saving for infants with ductal-dependent congenital heart disease, which includes both cyanotic and acyanotic defects. clinexprheumatol.orgjcadonline.com Indications for its use include:

Pulmonary Outflow Obstruction: Conditions such as pulmonary atresia, pulmonary stenosis, and Tetralogy of Fallot, where maintaining the ductus allows blood to flow from the aorta to the pulmonary artery for oxygenation. clinexprheumatol.orgresearchgate.net

Systemic Outflow Obstruction: Defects like coarctation of the aorta, hypoplastic left heart syndrome, and interrupted aortic arch, where the patent ductus arteriosus allows blood from the pulmonary artery to supply the systemic circulation. clinexprheumatol.orgresearchgate.net

Transposition of the Great Arteries: Where it allows for necessary mixing of oxygenated and deoxygenated blood. clinexprheumatol.org

Studies have confirmed the high effectiveness of alprostadil for this indication. A retrospective cohort study of 75 neonates with ductal-dependent congenital heart disease found that alprostadil therapy was effective in maintaining ductal patency in 88% of patients. rjr.com.roscielo.br The same study investigated different dosing regimens and found that a very low-dose regimen was as effective as a low-dose regimen in maintaining patency. rjr.com.roscielo.br

Table 3: Effectiveness of Alprostadil in Maintaining Ductus Arteriosus Patency

| Study Design | Patient Population | Key Finding |

|---|

| Retrospective Observational Cohort Study | 75 neonates with ductal-dependent congenital heart disease | Alprostadil was effective for 88% of patients, with no significant difference in effectiveness between very low-dose and low-dose groups rjr.com.roscielo.br |

Investigations in Cutaneous and Connective Tissue Disorders

Topical Therapies for Ischemic Dermatological Manifestations in Systemic Scleroderma

Systemic sclerosis (SSc) is a connective tissue disease characterized by vasculopathy, which can lead to severe Raynaud's phenomenon and ischemic digital ulcers. researchgate.netrjr.com.ro While intravenous alprostadil has been used to treat these manifestations, research has also explored topical applications to target affected tissues directly. nih.govnih.govnih.gov

A case report detailed the successful use of a transdermal application of prostaglandin E1 ethyl ester via a medicated patch for a patient with SSc. nih.gov This treatment led to a marked improvement in Raynaud's attacks, increased capillary flow velocity, and clinical healing of acral trophic skin lesions. nih.gov

Clinical trials have also been initiated to investigate the pharmacodynamics and safety of a topical alprostadil cream for patients with Raynaud's phenomenon secondary to SSc. sclerodermanews.com The goal of such topical therapies is to evaluate their effect on digital blood perfusion and temperature recovery following a cold challenge. sclerodermanews.com Intravenous infusions of alprostadil have been shown to reduce the frequency, number, and severity of Raynaud's attacks in SSc patients and promote the healing of ischemic ulcers. nih.gov In a study of 13 SSc patients with digital ulcers, treatment with intravenous alprostadil resulted in ulcer healing in 12 of the patients. nih.gov The development of a stable and effective topical formulation like alprostadil ethyl ester could offer a more targeted therapeutic approach for the cutaneous ischemic manifestations of systemic sclerosis.

Table 4: Summary of Alprostadil Investigations in Systemic Sclerosis

| Route of Administration | Formulation | Investigated Use | Reported Outcomes |

|---|---|---|---|

| Transdermal | Prostaglandin E1 Ethyl Ester Patch | Treatment of trophic acral skin lesions nih.gov | Marked improvement of Raynaud's attacks and healing of lesions nih.gov |

| Topical | Alprostadil Cream | Evaluation of effects on digital perfusion in Raynaud's phenomenon sclerodermanews.com | Under investigation in clinical trials sclerodermanews.com |

| Intravenous | Alprostadil Infusion | Management of severe Raynaud's phenomenon and digital ulcers nih.govnih.gov | Reduced frequency/severity of attacks; healing of ischemic ulcers nih.gov |

Preclinical Research and Safety Pharmacology of Alprostadil Ethyl Ester

In Vitro and In Vivo Absorption and Permeation Studies

Alprostadil (B1665725) ethyl ester, a prodrug of alprostadil (Prostaglandin E1 or PGE1), has been the subject of preclinical research to evaluate its absorption and permeation characteristics, particularly for topical delivery systems. The esterification of alprostadil is intended to increase its lipophilicity, which can enhance its ability to permeate the stratum corneum, the outermost layer of the skin. google.com

An in vitro study investigating the skin penetration of alprostadil ethyl ester (PGE1-EE) from alcoholic hydrogels was conducted using rat skin. The results demonstrated that the prodrug was stable against chemical hydrolysis in an aqueous solution at pH 7.4 but was converted to its active parent drug, alprostadil, in rat skin homogenates within 240 minutes. nih.gov This indicates that the prodrug successfully permeates the skin and is then metabolized to the active compound. google.comnih.gov

The study found that this compound exhibited superior skin penetration compared to alprostadil itself. In a 24-hour rat skin penetration test, the steady-state flux from a hydrogel with 20% ethanol (B145695) content was significantly higher for the ethyl ester prodrug. nih.gov The inclusion of penetration enhancers, such as limonene or cineole, in the hydrogel formulation further increased the flux of this compound by approximately fourfold compared to a control hydrogel without enhancers. nih.gov

Pharmacodynamic studies in cats supported these findings, showing that an alcoholic hydrogel formulation of this compound with penetration enhancers produced a significant effect on intracavernosal pressure, indicating successful delivery and conversion to the active drug. nih.gov

Table 1: In Vitro Rat Skin Permeation of Alprostadil vs. This compound

| Compound | Formulation | Steady-State Flux (μg/cm²/h) |

|---|---|---|

| Alprostadil (PGE1) | 20% Alcoholic Hydrogel | 1.8 |

| This compound (PGE1-EE) | 20% Alcoholic Hydrogel | 7.6 |

| This compound (PGE1-EE) | 20% Alcoholic Hydrogel + Limonene/Cineole | ~30.4 |

Data sourced from an in vitro rat skin penetration study. nih.gov

Toxicology and Carcinogenicity Assessments of Formulation Excipients

The preclinical safety evaluation of alprostadil formulations often focuses on the toxicology and carcinogenicity of the excipients, especially novel ones designed to enhance permeation. A notable excipient in some topical cream formulations is dodecyl-2-N,N-dimethylaminopropionate hydrochloride (DDAIP HCl). geneesmiddeleninformatiebank.nltga.gov.au

Concerns regarding the potential carcinogenicity of DDAIP were a significant point of evaluation in regulatory reviews. geneesmiddeleninformatiebank.nl Preclinical toxicology programs for formulations containing alprostadil and DDAIP have included a multitude of studies, such as repeated dose toxicity assessments in various animal models (mice, rats, rabbits, and dogs) via topical, subcutaneous, and intravenous routes. geneesmiddeleninformatiebank.nl

Specific findings from these assessments include:

Dermal Application: In a study where a 5% DDAIP HCl formulation was applied daily to the skin of mice for three months, observations included peeling, glazing of the skin, and multifocal epidermal hyperplasia at the application site. These findings suggest that long-term daily application could pose a risk of local irritation and subsequent regenerative tissue responses. geneesmiddeleninformatiebank.nl

Carcinogenicity Studies: Two carcinogenicity studies were conducted on DDAIP: a 26-week dermal application study in Tg.AC mice and a 2-year subcutaneous dosing study in rats. geneesmiddeleninformatiebank.nl

Vaginal Irritation: An in vitro study using human vaginal tissue showed no cytotoxicity for either DDAIP or DDAIP HCl. geneesmiddeleninformatiebank.nl

Other excipients commonly found in these formulations include purified water, anhydrous ethanol, ethyl laurate, and hydroxypropyl guar gum. geneesmiddeleninformatiebank.nltga.gov.au

Reproductive Toxicology Considerations and Potential Systemic Exposure in Sexual Partners

The reproductive toxicology of alprostadil and its formulations has been evaluated in preclinical studies. Prostaglandins (B1171923) as a class have known uterotonic and abortifacient properties, making their potential transfer to female partners a key consideration. fda.gov

The focus of reproductive toxicity for topical formulations also extends to the novel excipients. For DDAIP, it was estimated that the maximum potential dose a female partner might be exposed to is 0.071 mg. geneesmiddeleninformatiebank.nl Reproductive toxicity studies in female animals are considered relevant primarily in the context of the transfer of the cream, including its excipients, from the male to the female partner. geneesmiddeleninformatiebank.nl

Spermatotoxicity and Histopathological Changes in Testicular Tissues

Preclinical studies have been conducted to assess the potential for alprostadil to cause spermatotoxicity. In one study, doses of alprostadil up to 0.2 mg/kg/day did not cause adverse alterations in rat spermatogenesis, indicating a significant safety margin for male reproductive function. fda.gov

While direct histopathological studies on testicular tissues following this compound administration are not detailed in the provided context, the impact of formulation excipients is a relevant consideration. Anhydrous ethanol is an excipient in some topical formulations. geneesmiddeleninformatiebank.nltga.gov.au Studies on the effects of ethyl alcohol in male rats have shown it can induce histopathological changes in the testes and epididymis. researchgate.netmdpi.com These changes included degeneration, necrosis, and a reduction in the number of sperm within the seminiferous tubules. researchgate.net Such findings are part of the broader safety assessment of the entire formulation, not just the active pharmaceutical ingredient.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Alprostadil |

| This compound |

| Cineole |

| Dodecyl-2-N,N-dimethylaminopropionate (DDAIP) |

| Dodecyl-2-N,N-dimethylaminopropionate hydrochloride (DDAIP HCl) |

| Ethanol |

| Ethyl laurate |

| Hydroxypropyl guar gum |

| Limonene |

| Prostaglandin (B15479496) E1 (PGE1) |

Clinical Trials and Research Methodologies

Design and Outcomes of Randomized Controlled Trials in Alprostadil (B1665725) Ethyl Ester Research

Randomized controlled trials (RCTs) are a cornerstone in evaluating the efficacy of alprostadil ethyl ester for erectile dysfunction (ED). These studies are typically structured as multicenter, double-blind, placebo-controlled trials to ensure robust and unbiased results. A common design involves randomizing patients to receive either alprostadil cream or a placebo for at-home use over a specified period, often around 12 weeks. nih.gov

In a significant integrated analysis of two Phase III multicenter, double-blind, parallel-group studies involving 1,732 patients with ED, participants were randomly assigned to receive a placebo or topical alprostadil cream. nih.gov The primary measures of efficacy were the change in the erectile function (EF) domain score of the International Index of Erectile Function (IIEF) and responses to the Sexual Encounter Profile (SEP) questions regarding vaginal penetration and maintenance of erection. nih.gov The results demonstrated statistically significant improvements in the IIEF-EF domain scores for all alprostadil groups compared to the placebo group. nih.gov

Phase II studies have also played a crucial role in establishing the efficacy of alprostadil cream. Two such multicenter, randomized, double-blind studies investigated the effects in patients with mild-to-moderate and severe ED. vitaros.eu The primary endpoint for both was the change from baseline in the IIEF-EF domain score. vitaros.eu In patients with severe ED, the highest dose of alprostadil cream resulted in a significant improvement in erectile function, with over 80% of men reporting improved erections compared to 26% with a placebo. vitaros.eunih.gov

Below is a table summarizing the design and outcomes of key RCTs:

| Trial Phase | Study Design | Number of Participants | Primary Outcome Measures | Key Findings |

| Phase III (Integrated Analysis) | Two multicenter, randomized, double-blind, parallel-group studies | 1,732 | Change in IIEF-EF domain score, SEP questions 2 and 3 | Statistically significant improvement in IIEF-EF scores and SEP success rates for alprostadil groups compared to placebo. nih.gov |

| Phase II | Two multicenter, randomized, double-blind studies | 303 | Change in IIEF-EF domain score | Significant improvement in erectile function, especially in patients with severe ED at the highest dose. vitaros.eunih.gov |

Meta-Analytic and Systematic Review Approaches to Efficacy Assessment

Meta-analyses and systematic reviews are critical for synthesizing evidence from multiple clinical trials to provide a more comprehensive understanding of this compound's efficacy. A systematic review and meta-analysis of 11 randomized controlled trials and four non-randomized studies, encompassing 5,869 patients, showed a statistically significant improvement in the IIEF score for patients using topical alprostadil compared to a placebo. nih.gov

Another meta-analysis of two phase II, multicenter, double-blind, dose-ranging studies involving 303 patients with ED confirmed the efficacy of topical alprostadil cream. nih.gov The results from this analysis demonstrated that most efficacy endpoints increased significantly with topical alprostadil administration, often in a dose-dependent manner. dovepress.com These reviews, however, do note limitations such as variability in study designs and the methodological quality of some included studies. nih.govresearchgate.net

Patient-Reported Outcome Measures in Clinical Studies

Patient-reported outcome measures (PROMs) are fundamental in assessing the effectiveness of treatments for erectile dysfunction from the patient's perspective.

The Sexual Encounter Profile (SEP) is another crucial patient-reported outcome measure used in ED clinical trials. It typically involves a diary where patients record the outcomes of their sexual encounters. Key questions include SEP2, "Were you able to insert your penis into your partner's vagina?" and SEP3, "Did your erection last long enough for you to complete intercourse with ejaculation?". vitaros.eu In a large integrated analysis of two Phase III trials, scores on both SEP2 and SEP3 improved slightly but significantly for all alprostadil treatment groups compared with the placebo group. nih.gov

| Patient-Reported Outcome Measure | Description | Typical Finding in this compound Trials |

| International Index of Erectile Function (IIEF) | A 15-item questionnaire assessing five domains of male sexual function. researchgate.net | Statistically significant improvement in the erectile function domain score compared to placebo. nih.gov |

| Sexual Encounter Profile (SEP) | A patient diary to record the success of sexual encounters, focusing on penetration (SEP2) and maintenance of erection (SEP3). vitaros.eu | Significant improvement in the success rates for both vaginal penetration and completion of intercourse. nih.gov |

Comparative Effectiveness Research with Other Therapeutic Agents

While direct head-to-head comparative trials are not always available, indirect comparisons and reviews help to position this compound among other treatments for ED. Phosphodiesterase type 5 (PDE5) inhibitors are generally considered first-line therapy. researchgate.net Alprostadil is often recommended as a second-line therapeutic option for men who cannot tolerate or have contraindications to oral PDE5 inhibitors, or in whom these drugs are ineffective. nice.org.uk

Intracavernosal injections of alprostadil, alone or in combination with other vasoactive agents, are considered an excellent treatment option with proven efficacy. nih.gov Topical pharmacotherapy with alprostadil is appealing due to its less invasive nature. nih.gov While indirect comparisons suggest that alprostadil cream may be less effective than PDE5 inhibitors, it provides a valuable alternative for certain patient populations. nice.org.uk A study comparing injectable alprostadil with a combination of vasoactive intestinal polypeptide and phentolamine found both to be effective, though patient preference varied. researchgate.net

Future Directions and Emerging Research Avenues for Alprostadil Ethyl Ester

Exploration of Novel Therapeutic Indications and Patient Cohorts

The vasodilatory and anti-inflammatory properties of alprostadil (B1665725) suggest its potential utility in a range of conditions beyond its current primary indications. Researchers are actively investigating its efficacy in new patient populations and for different diseases.

One promising area is in the treatment of critical limb ischemia (CLI) and peripheral arterial disease (PAD) . Studies have explored the use of alprostadil to improve blood flow and promote ulcer healing in patients with these conditions. For instance, research has shown that intravenous alprostadil can significantly improve the ischemia status in patients with advanced CLI, potentially avoiding amputations. However, the efficacy can be variable, with some studies indicating that superiority over placebo could not be definitively shown, suggesting a need for further research to identify patient subgroups who would benefit most.

Another potential application is in the management of Raynaud's phenomenon , a condition characterized by vasospasm in the extremities. While some studies have shown that alprostadil may reduce the frequency and severity of attacks, particularly in patients with systemic sclerosis, other research has not found it to be more effective than placebo. The conflicting results highlight the need for larger, well-designed clinical trials to clarify its role in this condition.

Furthermore, the role of alprostadil in wound healing is an emerging area of investigation. Studies in animal models have suggested that early intervention with alprostadil can improve microcirculation, reduce inflammation, and promote the formation of new blood vessels in burn wounds, ultimately accelerating the healing process. Topical application of alprostadil has also been shown to promote skin repair in middle-aged mice by enhancing dermal tissue regeneration and increasing blood vessel formation in the wound area.

Development of Advanced Drug Delivery Technologies and Nanomedicine Approaches

A significant focus of future research is the development of novel delivery systems for alprostadil ethyl ester to enhance its therapeutic efficacy, improve patient compliance, and minimize side effects. The instability and short half-life of prostaglandin (B15479496) E1 necessitate advanced formulations for effective delivery.

Liposomal formulations have been investigated as a means to encapsulate and stabilize prostaglandin E1, potentially offering a stable transdermal delivery system. Research has shown that the composition of the liposome is crucial for the transdermal flux of the drug. In vitro studies have demonstrated that liposome-encapsulated prostaglandin E1 can achieve a significantly higher steady-state flux compared to conventional non-liposomal formulations. This approach could lead to the development of more effective topical treatments.

Microemulsions are another promising avenue for the percutaneous delivery of alprostadil and its alkyl esters. These are clear, stable, isotropic mixtures of oil, water, and surfactant that can enhance the penetration of drugs through the skin. Studies have explored the use of different microemulsion systems for the transdermal delivery of prostaglandin E1 and its esters, with some systems showing significantly better penetration than others.

Nanocarriers , such as polymeric nanoparticles and dendrimers, are also being explored for the targeted delivery of various drugs, and this technology could be applied to this compound. These systems can improve the pharmacokinetics of the encapsulated drug, allowing for cancer-specific drug delivery through both passive and active targeting strategies. While specific research on this compound using these advanced nanocarriers is still in early stages, the potential for targeted delivery to specific tissues could open up new therapeutic possibilities and reduce systemic side effects.

Combination Therapies and Synergistic Pharmacological Interventions

Combining this compound with other pharmacological agents is a strategy being actively explored to enhance therapeutic outcomes, particularly in conditions that are refractory to monotherapy.

The most well-studied combination is with phosphodiesterase-5 (PDE5) inhibitors for the treatment of erectile dysfunction. Numerous studies have shown that this combination can be effective in patients who have not responded to either drug alone. The synergistic effect is believed to stem from the different mechanisms of action of the two drugs; alprostadil increases the production of cyclic adenosine (B11128) monophosphate (cAMP), while PDE5 inhibitors prevent the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), both of which are key signaling molecules in the erectile process. Clinical studies have demonstrated that combination therapy results in improved outcomes compared to monotherapy, as measured by the International Index of Erectile Function (IIEF) scores.

The following table summarizes the findings of a study on combination therapy for erectile dysfunction:

| Treatment Group | Mean IIEF-EF Score Improvement | Reference |

| Sildenafil Monotherapy | +7.3 | nih.gov |

| Alprostadil Monotherapy | +4.8 | nih.gov |

| Combination Therapy | +11.6 | nih.gov |

IIEF-EF: International Index of Erectile Function - Erectile Function Domain

Pharmacogenomic and Personalized Medicine Strategies

The field of pharmacogenomics, which studies how genetic variations influence an individual's response to drugs, is a promising future direction for optimizing this compound therapy. However, research in this area is still in its infancy.

Currently, there is a lack of specific studies on the pharmacogenomics of this compound. However, the principle of personalized medicine suggests that identifying genetic biomarkers could help predict a patient's response to treatment and their susceptibility to adverse effects. For example, genetic variations in the prostaglandin E receptors could potentially influence the efficacy of alprostadil. Research on the prostaglandin E2 receptor subtype EP3 gene has shown an association with asthma, indicating that genetic variations in prostaglandin receptors can have clinical implications. Future research could explore whether similar variations in the receptors that alprostadil acts upon could predict treatment outcomes in erectile dysfunction or other conditions.

The development of personalized medicine strategies for this compound would likely involve identifying single nucleotide polymorphisms (SNPs) or other genetic markers that are associated with treatment response. This would allow clinicians to select patients who are most likely to benefit from the therapy and to tailor dosing to individual patient needs, thereby maximizing efficacy and minimizing risks.

Long-Term Safety and Efficacy Monitoring in Diverse Patient Populations

Ensuring the long-term safety and efficacy of this compound is crucial, especially as its use is explored in new patient populations and for chronic conditions. Ongoing monitoring through large-scale, long-term studies and post-market surveillance is essential.

The table below presents a summary of the most common treatment-related adverse events from this long-term study:

| Adverse Event | Percentage of Patients | Reference |

| Application site burning or erythema | 12.2% | nih.gov |

| Meatal or glans pain | 4.4% | nih.gov |

| Prolonged or painful erection | 1.3% | nih.gov |

| Vaginal burning or itching (partners) | 2.1% | nih.gov |

Future research should continue to monitor the long-term safety and efficacy of this compound in diverse patient populations, including those with various comorbidities and of different ethnic backgrounds. Post-market surveillance will also play a critical role in identifying any rare or long-term adverse effects that may not have been apparent in clinical trials. This ongoing evaluation will be vital for ensuring the continued safe and effective use of this compound.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing alprostadil ethyl ester in experimental settings?

- Synthesis : this compound can be synthesized via esterification reactions, leveraging its solubility in organic solvents (e.g., ethanol, ethyl acetate, THF) for purification . Kinetic studies using central composite design (CCD) are advised to optimize reaction parameters (e.g., temperature, enzyme concentration) for yield improvement .

- Characterization : Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) with polar columns (e.g., DB-5, OV101) for purity assessment. Solubility profiles in water and organic solvents should be documented to guide formulation .

Q. Which animal models are suitable for evaluating the therapeutic efficacy of this compound?

- Rat models of ischemia-reperfusion (I/R) injury are widely used, particularly for vascular and pulmonary studies. For example, this compound has been compared to iloprost in rat aortic I/R models, demonstrating dose-dependent protection against oxidative stress . Ensure animal cohorts are stratified by age and health status to align with human pathological conditions .

Q. What statistical approaches are critical for analyzing experimental data in this compound studies?

- Use one-way ANOVA with Bonferroni post-hoc tests for multi-group comparisons (e.g., dose-response assays). Data should be reported as mean ± SD from ≥3 independent replicates to ensure reproducibility . For CCD-based synthesis optimization, regression analysis and response surface methodology (RSM) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Discrepancies often arise from differences in metabolic clearance or tissue-specific uptake. Conduct parallel studies using:

- In vitro : Liver microsome assays to assess metabolic stability.

- In vivo : Pharmacokinetic profiling in rodents with timed blood/tissue sampling.

- Cross-validate findings using compartmental modeling to identify bioavailability barriers .

Q. What advanced experimental designs improve the reproducibility of this compound studies?

- Central Composite Design (CCD) : Optimize synthesis parameters (e.g., enzyme concentration, substrate ratio) via CCD to identify nonlinear interactions and reduce experimental runs .

- Blinded, Randomized Trials : In animal studies, randomize treatment groups and blind researchers to dosing protocols to minimize bias .

Q. How can researchers address ethical challenges in preclinical studies involving this compound?

- Adhere to Institutional Animal Care and Use Committee (IACUC) guidelines, including:

- Minimizing animal numbers via power analysis.

- Reporting anesthesia, analgesia, and euthanasia protocols in detail.

- Justifying dose ranges based on prior toxicity data to avoid unnecessary harm .

Q. What analytical techniques enhance specificity in quantifying this compound in complex biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use deuterated internal standards (e.g., d4-alprostadil) to correct for matrix effects in plasma/tissue samples.

- High-Resolution Mass Spectrometry (HRMS) : Confirm structural integrity and detect degradation products in stability studies .

Methodological Best Practices

- Reproducibility : Document synthesis protocols, including solvent grades, equipment calibration, and storage conditions (e.g., -80°C for long-term stability) .

- Data Transparency : Publish raw datasets and statistical code in supplementary materials to enable meta-analyses .

- Conflict Resolution : Pre-register hypotheses and analysis plans to mitigate confirmation bias in exploratory studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.